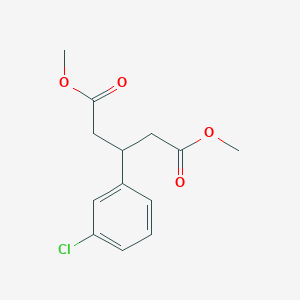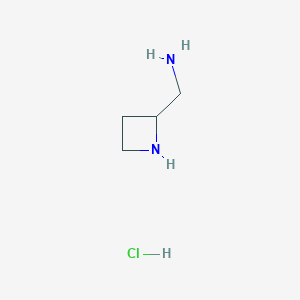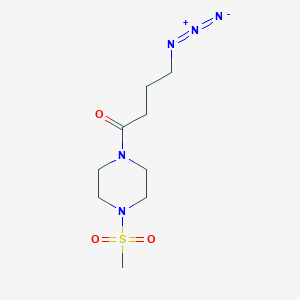
2-Fluorohex-5-enoic acid
Descripción general
Descripción
2-Fluorohex-5-enoic acid is an organic compound that belongs to the class of fluorinated carboxylic acids It features a fluorine atom attached to the second carbon of a hexenoic acid chain, which imparts unique chemical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Fluorohex-5-enoic acid can be synthesized through several methods. One common approach involves the fluorination of hex-5-enoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient and scalable synthesis of the compound, minimizing the risk of hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluorohex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the hexenoic acid chain to a single bond, yielding 2-fluorohexanoic acid.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium azide or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: 2-Fluorohexanoic acid.
Substitution: Compounds with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
2-Fluorohex-5-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially in the development of drugs with improved metabolic stability and bioavailability.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
Mecanismo De Acción
The mechanism of action of 2-fluorohex-5-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets, leading to altered biochemical pathways. For example, the compound may inhibit certain enzymes by forming stable complexes, thereby modulating metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorohexanoic acid: Similar structure but lacks the double bond.
2-Fluoropentanoic acid: Shorter carbon chain.
2-Fluoroheptanoic acid: Longer carbon chain.
Uniqueness
2-Fluorohex-5-enoic acid is unique due to the presence of both a fluorine atom and a double bond in its structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The double bond allows for additional chemical modifications, while the fluorine atom enhances stability and bioactivity.
Propiedades
IUPAC Name |
2-fluorohex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c1-2-3-4-5(7)6(8)9/h2,5H,1,3-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZFORZVKKSHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Methyl 2-[5-amino-3-(3-pyridyl)pyrazol-1-yl]acetate](/img/structure/B1472135.png)

![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1472139.png)
